molecular formula C24H17N3O3 B2635967 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 1428349-39-6

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No. B2635967
CAS RN: 1428349-39-6
M. Wt: 395.418
InChI Key: QYDVYCOXBSZRJG-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide, commonly known as XNT, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. XNT has been shown to have a significant impact on various biochemical and physiological processes, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives structurally related to the compound has shown promising antimicrobial and antifungal activities. For instance, novel derivatives have been synthesized and evaluated for their effectiveness against a variety of bacteria and fungi, demonstrating broad-spectrum antibacterial activity against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans, as well as antifungal efficacy against Aspergillus species (Desai, Dodiya, & Shihora, 2011).

Synthesis and Biological Evaluation of Novel Derivatives

Another focus of research is the synthesis of novel compounds and their biological evaluation. This includes the development of compounds with enhanced solubility, kinase selectivity, and potent in vivo efficacy, potentially advancing into clinical trials for cancer treatment (Schroeder et al., 2009). Additionally, innovative carboxamides based on pyrazolobenzothiazine ring systems have been synthesized and assessed for antioxidant activities, indicating their potential as templates for developing more potent biologically active compounds (Ahmad et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Studies have also explored the potential of related compounds as enzyme inhibitors, with significant implications for therapeutic applications. For example, derivatives have shown potent xanthine oxidase and tyrosinase inhibitory activity, suggesting their use in designing novel inhibitors for these enzymes, which could be beneficial in treating diseases like gout or skin disorders (Bandgar et al., 2012).

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22-14-13-19(26-27-22)15-7-1-4-10-18(15)25-24(29)23-16-8-2-5-11-20(16)30-21-12-6-3-9-17(21)23/h1-14,23H,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVYCOXBSZRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71804954

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